RN-1 (dihydrochloride)
Overview
Description
RN-1 (dihydrochloride) is a potent, brain-penetrant, irreversible, and selective inhibitor of lysine-specific demethylase 1 (LSD1). It has an IC50 value of 70 nM and exhibits high selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) with IC50 values of 0.51 μM and 2.79 μM, respectively .
Preparation Methods
RN-1 (dihydrochloride) is synthesized through a series of chemical reactions involving specific reagents and conditionsThe industrial production methods are designed to ensure high purity and yield, often involving multiple purification steps to remove impurities .
Chemical Reactions Analysis
RN-1 (dihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RN-1 (dihydrochloride) has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of lysine-specific demethylase 1 (LSD1) and its effects on histone modification. In biology, it is used to investigate the role of LSD1 in gene expression and cellular processes. In medicine, RN-1 (dihydrochloride) is studied for its potential therapeutic applications in diseases such as cancer and sickle cell disease. It has been shown to induce fetal hemoglobin synthesis and reduce disease pathology in sickle cell disease models .
Mechanism of Action
RN-1 (dihydrochloride) exerts its effects by irreversibly inhibiting lysine-specific demethylase 1 (LSD1). This inhibition prevents the demethylation of histone proteins, leading to changes in gene expression and cellular processes. The molecular targets of RN-1 (dihydrochloride) include LSD1, and the pathways involved are related to histone modification and gene regulation .
Comparison with Similar Compounds
RN-1 (dihydrochloride) is unique in its high selectivity and potency as an LSD1 inhibitor. Similar compounds include other LSD1 inhibitors such as tranylcypromine and ORY-1001. RN-1 (dihydrochloride) stands out due to its ability to penetrate the blood-brain barrier and its irreversible inhibition mechanism. This makes it a valuable tool for studying the role of LSD1 in the brain and its potential therapeutic applications .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[[(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H/t21-,22+;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHAFZOOUBPQRX-ZZYOSWMOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CN[C@H]2C[C@@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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